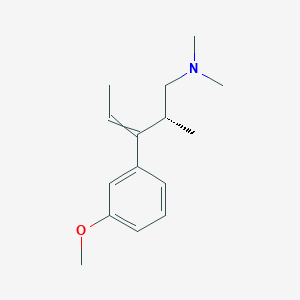
(R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is an organic compound with a complex structure that includes a methoxyphenyl group and a trimethylpent-3-en-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a methoxy group, often using methylation reagents such as dimethyl sulfate or methyl iodide.
Construction of the Trimethylpent-3-en-1-amine Backbone: This step involves the formation of the amine backbone through a series of reactions, including alkylation and amination. Common reagents include alkyl halides and amines.
Coupling of the Methoxyphenyl Group with the Amine Backbone: The final step involves coupling the methoxyphenyl intermediate with the amine backbone under suitable conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of ®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
®-3-(3-hydroxyphenyl)-N,N,2-trimethylpent-3-en-1-amine: Similar structure with a hydroxy group instead of a methoxy group.
®-3-(3-ethoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s solubility, stability, and interactions with molecular targets, making it distinct from its analogs with different substituents.
属性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine |
InChI |
InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/t12-/m0/s1 |
InChI 键 |
JHKJGWJFBYPMCY-LBPRGKRZSA-N |
手性 SMILES |
CC=C(C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C |
规范 SMILES |
CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


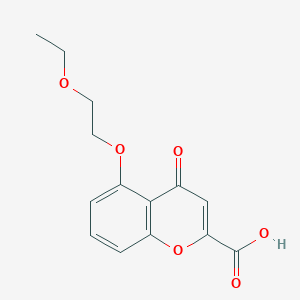
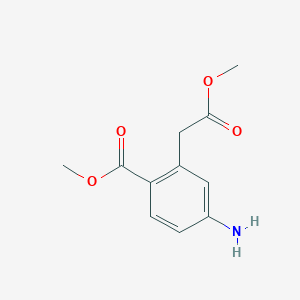
![[(3S)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-yl]methanamine](/img/structure/B8537075.png)
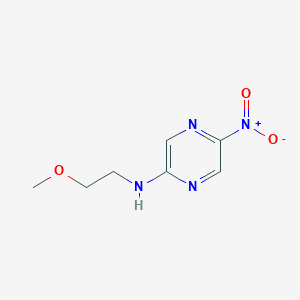
![N-{6-Oxo-7-[(triphenylmethyl)sulfanyl]heptyl}-N'-phenylurea](/img/structure/B8537090.png)
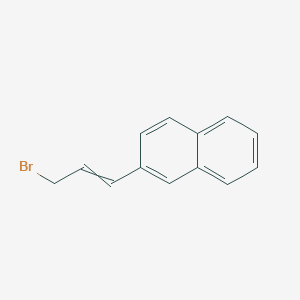
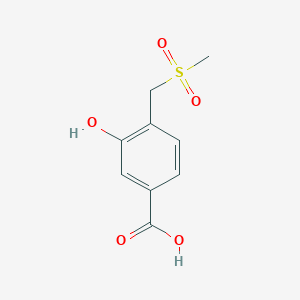
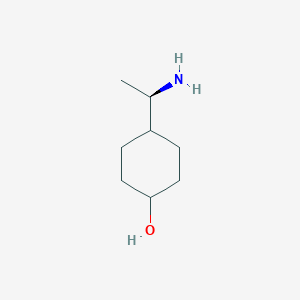
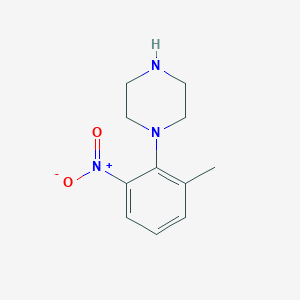
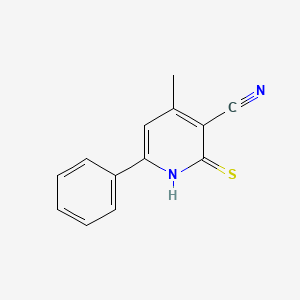
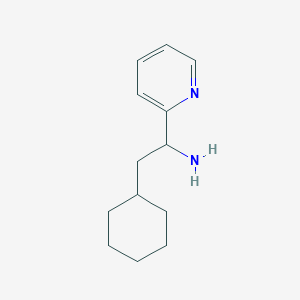
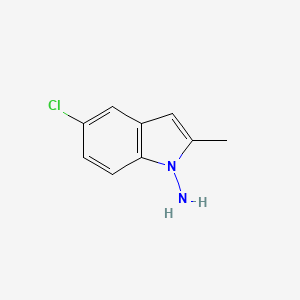
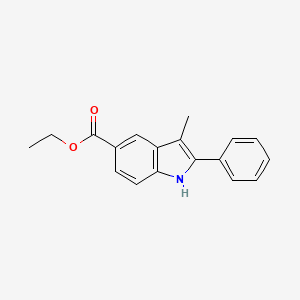
![Acetamide,n-[2-[2-(3,4-dichlorophenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8537157.png)
